3-Epiglochidiol diacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H54O4 |

|---|---|

Peso molecular |

526.8 g/mol |

Nombre IUPAC |

[(3aR,5aR,5bR,11aR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

InChI |

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23?,24?,25?,26?,27?,28?,29?,31-,32-,33-,34+/m1/s1 |

Clave InChI |

PUJKRJBNTXQYSO-MYBPEWPHSA-N |

SMILES isomérico |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

3-Epiglochidiol Diacetate: A Comprehensive Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 3-Epiglochidiol diacetate, a triterpenoid (B12794562) compound. The information compiled herein is intended to support research, discovery, and development efforts within the scientific community.

Natural Source

This compound has been identified as a constituent of the plant species Glochidion puberum L.[1], a shrub belonging to the family Phyllanthaceae. This plant is widely distributed in southwest China and has a history of use in traditional Chinese medicine for treating a variety of ailments, including dysentery, influenza, and fever. The leaves, stems, roots, and fruits of Glochidion puberum are known to contain a rich diversity of chemical compounds, with triterpenoids being a prominent class.

Isolation Methodology

The isolation of triterpenoids from Glochidion puberum, including potentially this compound, is a multi-step process involving extraction, fractionation, and purification. The following protocol is a comprehensive representation of the methodologies described in the scientific literature for isolating triterpenoids from this plant source.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material, followed by solvent extraction to obtain a crude extract containing the desired compounds.

Experimental Protocol:

-

Collection and Preparation: The stems and twigs of Glochidion puberum are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material (e.g., 13 kg) is extracted with 95% ethanol (B145695) (e.g., 3 x 55 L) at room temperature. This process is repeated multiple times to ensure maximum extraction of the phytochemicals.[1]

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (e.g., 819 g).[1]

Fractionation

The crude extract is a complex mixture of various compounds. Fractionation is employed to separate the components based on their polarity.

Experimental Protocol:

-

Solvent Partitioning: The crude ethanol extract is suspended in water (e.g., 1 L) and partitioned successively with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) (e.g., 3 x 2.5 L).[1] This separates the compounds based on their differential solubility in the two immiscible liquid phases. The ethyl acetate fraction, which is expected to contain the triterpenoids, is collected (e.g., 185 g).[1]

-

Macroporous Resin Column Chromatography: The ethyl acetate fraction is then subjected to column chromatography using a macroporous resin. The column is eluted with a gradient of methanol (B129727) in water (e.g., 35% to 95%) to yield several primary fractions.[1]

Purification

The primary fractions are further purified using various chromatographic techniques to isolate the individual compounds.

Experimental Protocol:

-

Silica (B1680970) Gel Column Chromatography: A selected fraction (e.g., Fr. 3, 40 g) is subjected to silica gel column chromatography.[1] The column is eluted with a gradient of a less polar solvent system, such as petroleum ether/ethyl acetate (e.g., from 0:1 to 1:1), to yield multiple sub-fractions.[1]

-

Sephadex LH-20 Column Chromatography: Further purification of sub-fractions can be achieved using Sephadex LH-20 column chromatography with a solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using preparative HPLC with a suitable solvent system (e.g., acetonitrile/water gradient) to obtain the pure compound.[1]

Quantitative Data

The following table summarizes the quantitative data from a representative isolation of triterpenoids from Glochidion puberum.

| Parameter | Value |

| Starting Plant Material (dried) | 13 kg |

| Crude Ethanol Extract Yield | 819 g |

| Ethyl Acetate Fraction Yield | 185 g |

Visualized Workflow

The following diagrams illustrate the key stages of the isolation and purification process.

Caption: Extraction and initial fractionation workflow.

Caption: Purification cascade for isolating the target compound.

Conclusion

This technical guide outlines a robust methodology for the isolation of triterpenoids, such as this compound, from their natural source, Glochidion puberum. The detailed protocols and workflows presented here provide a solid foundation for researchers to undertake the extraction, fractionation, and purification of this and other related compounds for further scientific investigation and potential drug development applications. The rich chemical diversity of the Glochidion genus suggests that it remains a promising source for the discovery of novel bioactive molecules.

References

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of 3-Epiglochidiol Diacetate in Glochidion puberum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glochidion puberum, a plant utilized in traditional medicine, is a source of various bioactive triterpenoids, including the lupane-type triterpenoid (B12794562) 3-Epiglochidiol and its derivatives. While the complete biosynthetic pathway of 3-Epiglochidiol diacetate in this species has not been empirically elucidated, this technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway. This document outlines the hypothetical enzymatic steps, suggests potential enzyme classes involved, and provides a framework of experimental protocols for the validation of this proposed pathway. The information is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this and related compounds for applications in drug discovery and metabolic engineering.

Introduction to Triterpenoid Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). Their biosynthesis is a complex process initiated by the cyclization of 2,3-oxidosqualene (B107256), which is formed from squalene by the enzyme squalene epoxidase. The cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the vast array of triterpenoid skeletons.[1] Following the formation of the basic carbon skeleton, a series of tailoring reactions, including hydroxylations, oxidations, and acylations, are catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and acyltransferases, leading to the final bioactive compounds.[2]

A Putative Biosynthetic Pathway for this compound

Based on the known chemistry of triterpenoid biosynthesis, we propose the following putative pathway for the formation of this compound in Glochidion puberum.

Formation of the Lupane (B1675458) Skeleton

The biosynthesis is initiated from the universal triterpenoid precursor, 2,3-oxidosqualene. In the case of lupane-type triterpenoids like glochidiol (B20532), a specific OSC, lupeol (B1675499) synthase (LUS) , is proposed to catalyze the cyclization of 2,3-oxidosqualene to form lupeol . This enzyme directs the folding of the substrate to facilitate a series of cation-pi cyclizations and rearrangements, culminating in the formation of the characteristic five-membered E-ring of the lupane skeleton.

Hydroxylation and Epimerization at C-3

Following the formation of lupeol, the hydroxyl group at the C-3 position is introduced. It is hypothesized that a cytochrome P450 monooxygenase (CYP450) catalyzes the hydroxylation of lupeol. The resulting product would be 3-hydroxy-lup-20(29)-ene. To arrive at the "epi" configuration at C-3, two possibilities exist:

-

A stereospecific CYP450 directly hydroxylates the C-3 position to yield the epi-hydroxyl group.

-

A more common hydroxylation event to the 3β-position occurs, followed by an epimerase or a keto-intermediate and subsequent stereospecific reduction to yield the 3α-hydroxyl group of 3-Epiglochidiol.

Further Hydroxylation

The structure of glochidiol indicates the presence of another hydroxyl group. This is likely introduced by a second, specific CYP450 monooxygenase . The exact position of this second hydroxylation would define the specific glochidiol isomer.

Diacetylation

The final step in the proposed pathway is the diacetylation of 3-Epiglochidiol to form this compound. This reaction is catalyzed by acetyl-CoA dependent acetyltransferases (ATs) . It is plausible that one or two distinct acetyltransferases are responsible for the acetylation of the two hydroxyl groups. Studies on other plant species have identified triterpene acetyltransferases capable of acetylating lupeol and other triterpenoids.[3][4]

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway for this compound in Glochidion puberum has not been characterized, no specific quantitative data is available. The following table serves as a template for the types of data that would be collected during the elucidation of this pathway. The values provided are hypothetical and for illustrative purposes only.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| GpLUS (putative) | 2,3-Oxidosqualene | 25 | 0.5 | 1.2 | 7.5 | 30 |

| GpCYP450-1 (putative) | Lupeol | 15 | 0.1 | 0.3 | 7.0 | 28 |

| GpCYP450-2 (putative) | 3-Epiglochidiol Int. | 20 | 0.08 | 0.25 | 7.0 | 28 |

| GpAT-1 (putative) | 3-Epiglochidiol | 50 | 1.2 | 2.5 | 8.0 | 35 |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry.

Identification of Candidate Genes

A key first step is the identification of candidate genes encoding the enzymes in the putative pathway.

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

-

Tissue Collection and RNA Extraction: Collect various tissues (leaves, stems, roots) from Glochidion puberum. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing: Perform high-throughput RNA sequencing (RNA-seq) on the extracted RNA.

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Identify putative lupeol synthase, cytochrome P450, and acetyltransferase genes based on sequence similarity to known enzymes.

-

Functional Characterization of Candidate Enzymes

The function of candidate genes must be validated experimentally.

Protocol for Heterologous Expression in Yeast:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from G. puberum cDNA and clone them into a yeast expression vector.

-

Yeast Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain. For OSCs and CYP450s, a strain engineered to produce the necessary precursors (e.g., 2,3-oxidosqualene) and co-express a cytochrome P450 reductase is often used.

-

Cultivation and Induction: Grow the transformed yeast cultures and induce gene expression.

-

Metabolite Extraction: Extract the metabolites from the yeast cultures using an appropriate organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards.

Protocol for In Vitro Enzyme Assays:

-

Protein Expression and Purification: Express the candidate enzymes as recombinant proteins (e.g., in E. coli or insect cells) and purify them.

-

Enzyme Assay: Perform in vitro assays by incubating the purified enzyme with its putative substrate and any necessary co-factors (e.g., NADPH for CYP450s, acetyl-CoA for acetyltransferases).

-

Product Detection: Analyze the reaction products by GC-MS or LC-MS.

Conclusion and Future Directions

This guide presents a putative biosynthetic pathway for this compound in Glochidion puberum, grounded in the established principles of triterpenoid biosynthesis. The validation of this pathway through the experimental approaches outlined will provide valuable insights into the metabolic capabilities of this medicinal plant. The identification and characterization of the involved enzymes will not only deepen our fundamental understanding of plant biochemistry but also pave the way for the biotechnological production of this and other valuable triterpenoids. Future work should focus on obtaining transcriptomic data from G. puberum to identify candidate genes and proceed with their functional characterization. Furthermore, in vivo studies using techniques such as virus-induced gene silencing (VIGS) could be employed to confirm the role of these genes in the biosynthesis of this compound within the plant.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Triterpenoid biosynthesis and engineering in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-Epiglochidiol diacetate" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Epiglochidiol diacetate, a lupane-type triterpenoid. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular structure. While specific biological data and experimental protocols for this compound are not extensively available in current literature, this guide summarizes the known biological activities of the broader class of lupane (B1675458) triterpenes isolated from the Glochidion genus. This information provides a foundational understanding for researchers and professionals in drug development interested in this class of compounds.

Chemical Identity of this compound

-

Compound Name: this compound

-

Systematic Name: (1β,3β)-Lup-20(29)-ene-1,3-diyl diacetate

-

CAS Number: 6587-37-7

-

Molecular Formula: C₃₄H₅₄O₄

-

Molecular Weight: 526.79 g/mol

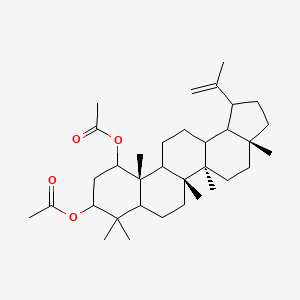

Molecular Structure:

The molecular structure of this compound is characterized by a pentacyclic lupane core. The key features include acetate (B1210297) groups at the C-1 and C-3 positions with a β-orientation, and an isopropenyl group at the C-19 position.

(Image of the molecular structure of this compound would be placed here in a final document)

Biological Activities of Related Lupane Triterpenoids from Glochidion Species

While specific studies on the biological activity of this compound are limited, extensive research has been conducted on other lupane-type triterpenes isolated from various Glochidion species. These studies reveal a range of promising pharmacological activities, particularly cytotoxic and anti-inflammatory effects.

The genus Glochidion is a rich source of bioactive triterpenoids, including glochidiol (B20532), glochidonol (B105674), and glochidone.[1][2] These compounds have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[1][3]

Cytotoxic Activity

Studies on triterpenes isolated from the roots and stem wood of Glochidion eriocarpum and Glochidion sphaerogynum have demonstrated significant growth inhibitory effects against human tumor cell lines.[1] Notably, glochidonol and glochidiol have been shown to exert their antiproliferative effects through the induction of apoptosis.[1] The cytotoxic activities of these related compounds suggest that this compound may also possess anticancer properties, a hypothesis that warrants further investigation.

Table 1: Cytotoxic Activities of Lupane Triterpenes from Glochidion Species [1]

| Compound | Cell Line | GI₅₀ (μg/mL) |

| Glochidonol | MCF-7 (Breast Cancer) | 9.0 ± 3.7 |

| NCI-H460 (Lung Cancer) | 4.9 ± 0.2 | |

| SF-268 (CNS Cancer) | 9.8 ± 0.5 | |

| Glochidiol | MCF-7 (Breast Cancer) | 6.63 ± 0.7 |

| NCI-H460 (Lung Cancer) | 7.5 ± 0.5 | |

| SF-268 (CNS Cancer) | 9.7 ± 0.3 | |

| 3-epi-Lupeol | MCF-7 (Breast Cancer) | 75.6 ± 11.7 |

| NCI-H460 (Lung Cancer) | 86.1 ± 12.4 | |

| SF-268 (CNS Cancer) | 80.9 ± 2.6 |

Disclaimer: The data presented in this table are for compounds structurally related to this compound and should not be directly extrapolated to the title compound.

Experimental Protocols

General Protocol for Isolation and Purification of Triterpenoids

This protocol outlines a typical procedure for the extraction and isolation of triterpenoids from plant material, which can be adapted for the isolation of this compound from a relevant Glochidion species.

References

Spectroscopic Profile of 3-Epiglochidiol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Epiglochidiol diacetate is a triterpenoid (B12794562) natural product. Triterpenoids are a large and structurally diverse class of organic compounds, derived from a C30 isoprenoid precursor, and are widely distributed in plants. Spectroscopic analysis is the cornerstone for the structural elucidation and characterization of these complex molecules. This guide focuses on the three primary spectroscopic techniques used for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and provides information about the molecular structure through fragmentation patterns.

Due to the current lack of publicly available, specific spectral data for this compound, this guide will provide predicted data based on the analysis of its functional groups and the known spectral characteristics of analogous triterpenoid diacetates.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methyl Protons (CH₃) on steroid backbone | 0.70 - 1.50 | Singlet (s) or Doublet (d) | Multiple signals expected in this region corresponding to the various methyl groups on the triterpenoid skeleton. |

| Methylene Protons (CH₂) in ring system | 1.00 - 2.20 | Multiplet (m) | Complex, overlapping signals forming the "steroid envelope". |

| Methine Protons (CH) in ring system | 1.20 - 2.50 | Multiplet (m) | |

| Proton on carbon bearing acetate (B1210297) (CHOAc) | 4.50 - 5.50 | Multiplet (m) or Doublet of Doublets (dd) | Deshielded due to the electronegativity of the oxygen atom. |

| Methyl Protons of Acetate Groups (OCOCH₃) | 1.90 - 2.20 | Singlet (s) | Two distinct singlets are expected if the magnetic environments of the two acetate groups are different. |

| Olefinic Protons (if present) | 5.00 - 6.00 | Multiplet (m) | Depending on the specific triterpenoid backbone, olefinic protons may be present. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Methyl Carbons (CH₃) | 15 - 30 | |

| Methylene Carbons (CH₂) | 20 - 45 | |

| Methine Carbons (CH) | 30 - 60 | |

| Quaternary Carbons (C) | 35 - 55 | |

| Carbons bearing acetate (CHOAc) | 70 - 90 | Deshielded due to the electronegative oxygen. |

| Carbonyl Carbon of Acetate (C=O) | 169 - 172 | Characteristic downfield shift. |

| Methyl Carbon of Acetate (OCOCH₃) | 20 - 23 | |

| Olefinic Carbons (if present) | 110 - 150 |

Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong, characteristic peak |

| C-O (Ester) | 1230 - 1250 | Strong |

| C-H (Bending) | 1350 - 1480 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

| Analysis Type | Expected Observation |

| Molecular Ion (M⁺) | The m/z value corresponding to the exact molecular weight of the compound. |

| Fragmentation | Loss of acetic acid (CH₃COOH) moieties (60 Da) is a characteristic fragmentation pattern for acetate esters, leading to significant [M - 60]⁺ and [M - 120]⁺ peaks. |

| High-Resolution MS (HRMS) | Would provide the exact mass and allow for the determination of the elemental formula. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of triterpenoid diacetates like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆). The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is typically performed on a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) mass analyzer is used to determine the exact mass to four or more decimal places.

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

The Discovery and History of 3-Epiglochidiol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of 3-Epiglochidiol diacetate, a lupane-type triterpenoid (B12794562). While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide contextualizes its potential significance by examining the activities of structurally related compounds. Detailed, representative experimental protocols for its isolation and synthesis are provided, along with visualizations of key processes to aid in research and development.

Introduction

The quest for novel bioactive compounds from natural sources has led to the exploration of a vast array of plant species. The genus Glochidion (family Phyllanthaceae) has been a subject of phytochemical interest due to its use in traditional medicine. Triterpenoids, a class of secondary metabolites abundant in this genus, have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific lupane-type triterpenoid, 3-Epiglochidiol, and its acetylated derivative, this compound, charting its discovery and providing the technical information essential for researchers in the field of natural product chemistry and drug development.

Discovery and History

The initial discovery and characterization of 3-Epiglochidiol were reported in 1976 by W. H. Hui and M. M. Li in their phytochemical investigation of the stems of Glochidion puberum. This plant, native to regions of China, has been utilized in traditional Chinese medicine. The work by Hui and Li was part of a broader survey of triterpenoid and steroid constituents of Hong Kong Euphorbiaceae.

In their seminal paper, "Triterpenoid and steroid constituents of the stems of Glochidion puberum," published in Phytochemistry, Hui and Li detailed the isolation of several triterpenoids, including the novel diol, 3-Epiglochidiol. The structure of this lupane-type triterpenoid was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by chemical derivatization. One such derivative was this compound, synthesized to confirm the presence of two hydroxyl groups and to aid in the structural determination.

Chemical Structure and Properties

3-Epiglochidiol is a pentacyclic triterpenoid belonging to the lupane (B1675458) class, characterized by a five-membered E-ring. The "3-Epi" designation indicates that the hydroxyl group at the C-3 position has an axial orientation, differing from the more common equatorial orientation found in many other triterpenoids.

This compound is the synthetic derivative where the hydroxyl groups at C-3 and the second hydroxyl position are acetylated. This modification increases the compound's lipophilicity and can be a strategy to enhance bioavailability or modify biological activity.

Table 1: Physicochemical Properties of 3-Epiglochidiol and its Diacetate

| Property | 3-Epiglochidiol | This compound |

| Molecular Formula | C₃₀H₅₂O₂ | C₃₄H₅₆O₄ |

| Molecular Weight | 444.7 g/mol | 528.8 g/mol |

| Class | Lupane Triterpenoid | Acetylated Lupane Triterpenoid |

| Solubility | Soluble in chloroform (B151607), methanol (B129727), ethyl acetate (B1210297) | Soluble in chloroform, ethyl acetate, acetone |

Experimental Protocols

The following are detailed, representative methodologies for the isolation of 3-Epiglochidiol and the synthesis of its diacetate derivative, based on standard practices in phytochemistry.

Isolation of 3-Epiglochidiol from Glochidion puberum

This protocol describes a typical workflow for the extraction and isolation of triterpenoids from plant material.

1. Plant Material Collection and Preparation:

-

Collect the stems of Glochidion puberum.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried stems into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (1:1 v/v), at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with hexane (B92381) to remove nonpolar constituents like fats and waxes.

-

Subsequently, partition the methanol-water phase with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to extract the triterpenoids.

-

Concentrate the chloroform/ethyl acetate fraction to yield a triterpenoid-rich fraction.

4. Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with a suitable spray reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Combine fractions containing the compound of interest (3-Epiglochidiol).

-

Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

Synthesis of this compound

This protocol describes a standard acetylation procedure for hydroxyl-containing natural products.[1]

1. Reaction Setup:

-

Dissolve a known amount of purified 3-Epiglochidiol (e.g., 50 mg) in a mixture of anhydrous pyridine (B92270) (2 mL) and acetic anhydride (B1165640) (2 mL).[1]

-

Stir the reaction mixture at room temperature for 24 hours or gently heat to 50-60°C for 2-4 hours to ensure complete acetylation.

2. Work-up:

-

Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash them successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

3. Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/chloroform) or by column chromatography on silica gel using a hexane:ethyl acetate solvent system.

Spectroscopic Data (Representative)

The structural elucidation of 3-Epiglochidiol and its diacetate would have relied on the following spectroscopic techniques. The table below summarizes the expected key signals.

Table 2: Representative Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR (CDCl₃) | - Signals for two acetyl methyl groups (singlets, δ ~2.0-2.1 ppm).- Signals for methyl groups characteristic of the lupane skeleton.- Signals for methine protons attached to the acetylated carbons, shifted downfield (δ ~4.5-5.0 ppm) compared to the parent diol. |

| ¹³C NMR (CDCl₃) | - Resonances for two acetyl carbonyl carbons (δ ~170-171 ppm).- Resonances for two acetyl methyl carbons (δ ~21 ppm).- Resonances for carbons bearing the acetate groups, shifted downfield.- Characteristic signals for the lupane carbon skeleton. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular formula C₃₄H₅₆O₄.- Fragmentation pattern showing losses of acetic acid molecules (M - 60, M - 120). |

| Infrared (IR) | - Strong absorption band for the ester carbonyl groups (C=O) around 1735 cm⁻¹.- Absence of the broad hydroxyl (-OH) stretching band that would be present in the spectrum of 3-Epiglochidiol. |

Biological Activity and Potential Applications

Lupane derivatives, such as lupeol, betulin, and betulinic acid, have been reported to exhibit a range of biological effects, including:

-

Anticancer Activity: Many lupane triterpenoids have demonstrated cytotoxicity against various cancer cell lines.[2][3][4] Their mechanisms of action often involve the induction of apoptosis.[2]

-

Anti-inflammatory Activity: Several triterpenoids from this class have shown potent anti-inflammatory effects.

-

Antiviral Activity: Betulinic acid and its derivatives have been investigated for their antiviral properties, including activity against HIV.[5]

The acetylation of triterpenoids can influence their biological activity, sometimes leading to enhanced potency or altered selectivity.[1] Therefore, this compound represents a molecule of interest for screening in various biological assays, particularly in the areas of oncology and inflammatory diseases.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and derivatization of 3-Epiglochidiol.

Caption: Isolation and derivatization workflow for this compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway through which a lupane-type triterpenoid like this compound might induce apoptosis in cancer cells, a common mechanism for this class of compounds.

Caption: Hypothetical apoptosis induction pathway by a lupane triterpenoid.

Conclusion

This compound, a derivative of a triterpenoid first isolated from Glochidion puberum in 1976, represents a molecule with potential for further scientific investigation. While its own biological activity profile remains to be fully elucidated, its structural relationship to other bioactive lupane triterpenoids suggests that it could be a valuable candidate for drug discovery programs. This guide provides the foundational knowledge and representative protocols to facilitate future research into this and related natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. [Biological activity and pharmacological prospects of lupane terpenoids: I. Natural lupane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

3-Epiglochidiol Diacetate: A Literature Review and Background

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on 3-Epiglochidiol (B109229) diacetate. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction and Background

3-Epiglochidiol diacetate is a naturally occurring triterpenoid (B12794562). It has been identified and isolated from Glochidion puberum (L.) Hutch, a plant belonging to the family Euphorbiaceae. The genus Glochidion is a rich source of various secondary metabolites, particularly triterpenoids, which have been investigated for a range of biological activities. While the broader class of triterpenoids from Glochidion species has demonstrated potential pharmacological effects, literature specifically detailing the biological activities and mechanisms of action of this compound is notably scarce.

Chemical and Physical Properties

Based on available data, this compound is classified as a triterpenoid. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. The diacetate functionalization suggests esterification of two hydroxyl groups on the 3-epiglochidiol scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6587-37-7 | N/A |

| Molecular Formula | Not explicitly found in searches | N/A |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | The herbs of Glochidion puberum L. | [1] |

Note: A comprehensive datasheet with quantitative physicochemical properties for this compound is not currently available in the public domain.

Biological Activity: A Genus-Level Perspective

Direct studies on the biological activity of this compound are not prominently available in the reviewed literature. However, research on other triterpenoids isolated from the Glochidion genus provides a valuable context for its potential pharmacological profile. Various compounds from this genus have been reported to exhibit cytotoxic, anti-inflammatory, and other biological effects.

For instance, new triterpenoid saponins (B1172615), glochieriosides A and B, isolated from Glochidion eriocarpum, have demonstrated significant cytotoxic activity against several human cancer cell lines, including HL-60, HT-29, MCF-7, and SK-OV-3[1][2]. Another study on Glochidion puberum led to the isolation of two new oleanane (B1240867) triterpenoids, glochidpurnoids A and B, which, along with other known triterpenoids from the plant, showed remarkable cytotoxic activities against the HCT-116 colorectal cancer cell line[3].

While these findings are not directly attributable to this compound, they underscore the potential of triterpenoids from the Glochidion genus as a source for novel bioactive molecules. Further investigation is warranted to determine if this compound shares any of these reported activities.

Experimental Protocols: A General Framework

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available. However, a general methodology for the isolation and characterization of triterpenoids from Glochidion species can be inferred from existing literature.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of triterpenoids from plant material, which would be applicable for obtaining this compound from Glochidion puberum.

Structural Elucidation

The structure of an isolated triterpenoid like this compound would typically be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the carbon skeleton and the placement of functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as esters and hydroxyls.

-

X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.

Potential Signaling Pathways and Future Directions

Given the absence of biological activity data for this compound, no specific signaling pathways can be described. A logical next step in the research of this compound would be to perform a comprehensive biological screening to identify its potential therapeutic effects.

The following diagram outlines a general screening cascade for a novel natural product.

Conclusion

This compound is a triterpenoid from Glochidion puberum that remains largely uncharacterized in the scientific literature. While the Glochidion genus is a promising source of bioactive triterpenoids, further research is imperative to elucidate the chemical properties, biological activities, and therapeutic potential of this specific compound. The methodologies and workflows presented in this guide offer a foundational framework for initiating such investigations. The lack of existing data highlights a significant opportunity for novel discoveries in the field of natural product drug development.

References

- 1. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic 3-Epiglochidiol Diacetate: A Deep Dive into its Putative Structure and Relationship with Bioactive Glochidion Triterpenoids

For Immediate Release

Executive Summary

The Glochidion genus is a rich source of structurally diverse triterpenoids, many of which exhibit significant biological activities, including potent cytotoxicity against various cancer cell lines. This guide focuses on the putative compound "3-Epiglochidiol diacetate" and its chemical lineage to other prominent Glochidion triterpenoids such as glochidiol, glochidonol, and lupeol. Through a detailed examination of their chemical structures, spectroscopic data, and reported biological activities, we provide a comparative framework for understanding the potential of this class of compounds in drug discovery and development. This document outlines detailed experimental protocols for the isolation and evaluation of these compounds and visualizes the key signaling pathways implicated in their mechanism of action.

The Putative Structure of this compound and its Relation to Known Glochidion Triterpenoids

Based on the nomenclature, "this compound" is likely a derivative of "glochidiol," a known lupane-type triterpenoid (B12794562) isolated from various Glochidion species. The "3-Epi" designation suggests that the stereochemistry at the C-3 position is inverted compared to the more common configuration. In many naturally occurring triterpenoids, the hydroxyl group at C-3 is in the equatorial (β) position. Therefore, in "3-epiglochidiol," this hydroxyl group would be in the axial (α) position. The "diacetate" suffix indicates the presence of two acetate (B1210297) functional groups, which are likely esterified to the hydroxyl groups of the parent "3-epiglochidiol."

The structural relationship of this compound to other key Glochidion triterpenoids is rooted in the shared lupane (B1675458) scaffold. Variations in oxidation at different positions on this backbone give rise to a variety of related compounds.

Quantitative Data Presentation

To facilitate a comparative analysis, the following tables summarize the available quantitative data for prominent Glochidion triterpenoids, which are structurally analogous to the putative this compound.

Table 1: Comparative ¹³C NMR Spectral Data (δ in ppm) for Key Glochidion Triterpenoids

| Carbon No. | Lupeol | 3-epi-Lupeol | Glochidonol | Glochidiol |

| 1 | 38.7 | 38.7 | 79.0 | 79.0 |

| 2 | 27.4 | 27.4 | 34.5 | 34.5 |

| 3 | 79.0 | 79.0 | 218.0 | 79.0 |

| 4 | 38.8 | 38.8 | 47.3 | 38.8 |

| 5 | 55.3 | 55.3 | 55.0 | 55.3 |

| 6 | 18.3 | 18.3 | 19.7 | 18.3 |

| 7 | 34.2 | 34.2 | 33.7 | 34.2 |

| 8 | 40.8 | 40.8 | 40.8 | 40.8 |

| 9 | 50.4 | 50.4 | 50.2 | 50.4 |

| 10 | 37.1 | 37.1 | 37.0 | 37.1 |

| 11 | 20.9 | 20.9 | 21.4 | 20.9 |

| 12 | 25.1 | 25.1 | 25.5 | 25.1 |

| 13 | 38.0 | 38.0 | 38.1 | 38.0 |

| 14 | 42.8 | 42.8 | 42.9 | 42.8 |

| 15 | 27.4 | 27.4 | 27.4 | 27.4 |

| 16 | 35.6 | 35.6 | 35.5 | 35.6 |

| 17 | 43.0 | 43.0 | 43.0 | 43.0 |

| 18 | 48.3 | 48.3 | 48.2 | 48.3 |

| 19 | 48.0 | 48.0 | 47.9 | 48.0 |

| 20 | 150.9 | 150.9 | 150.8 | 150.9 |

| 21 | 29.8 | 29.8 | 29.8 | 29.8 |

| 22 | 40.0 | 40.0 | 39.9 | 40.0 |

| 23 | 28.0 | 28.0 | 26.6 | 28.0 |

| 24 | 15.4 | 15.4 | 16.5 | 15.4 |

| 25 | 16.1 | 16.1 | 16.0 | 16.1 |

| 26 | 16.0 | 16.0 | 15.9 | 16.0 |

| 27 | 14.5 | 14.5 | 14.5 | 14.5 |

| 28 | 18.0 | 18.0 | 18.0 | 18.0 |

| 29 | 109.3 | 109.3 | 109.4 | 109.3 |

| 30 | 19.3 | 19.3 | 19.3 | 19.3 |

Note: Data is compiled from various sources and may have been recorded in different solvents.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Glochidion Triterpenoids and Saponins (B1172615) [1][2][3]

| Compound | HCT-116 (Colon) | HL-60 (Leukemia) | MCF-7 (Breast) | SK-OV-3 (Ovarian) |

| Glochierioside A | 1.16 | 5.5 | 29.1 | 22.7 |

| Glochierioside B | - | 6.6 | 36.1 | 16.0 |

| Glochidone | >50 | >100 | - | - |

| lup-20(29)-en-1β,3β-diol | - | 43.3 | 66.1 | 48.0 |

| Glochidpurnoid B | 0.80 | - | - | - |

| Compound 3 (from G. puberum) | 2.99 | - | - | - |

| Compound 5 (from G. puberum) | 1.88 | - | - | - |

| Compound 6 (from G. puberum) | 1.95 | - | - | - |

| Compound 11 (from G. puberum) | 2.15 | - | - | - |

| Compound 17 (from G. puberum) | 2.56 | - | - | - |

| 5-Fluorouracil (Control) | >50 | - | - | - |

Note: "-" indicates data not available.

Experimental Protocols

General Isolation and Purification of Glochidion Triterpenoids[3][4][5]

A generalized workflow for the isolation of triterpenoids from Glochidion species is depicted below. This process typically involves extraction, partitioning, and multiple chromatographic steps.

Detailed Steps:

-

Extraction: Air-dried and powdered plant material (e.g., stems, leaves, or aerial parts) is extracted with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature for an extended period.[3]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity. The triterpenoids are often concentrated in the EtOAc fraction.[3][4]

-

Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over silica (B1680970) gel or macroporous resin, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or MeOH/H₂O) to yield several sub-fractions.[3][4]

-

Further Purification: The sub-fractions are further purified using a combination of chromatographic techniques, including Sephadex LH-20 gel filtration, preparative thin-layer chromatography (pTLC), and high-performance liquid chromatography (HPLC) to afford the pure triterpenoids.[5]

-

Structure Elucidation: The structures of the isolated compounds are determined by extensive spectroscopic analysis, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.[1][6]

Cytotoxicity Assay (MTT Assay)[3]

The cytotoxic activity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic and other biological effects of Glochidion triterpenoids.

Induction of Apoptosis

Some Glochidion triterpenoids have been shown to induce apoptosis in cancer cells.[2] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.

As illustrated, these compounds can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates caspase-3, a key executioner caspase, which in turn cleaves substrates such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[2]

Modulation of MAP Kinase Pathways

The mitogen-activated protein (MAP) kinase pathways, including the extracellular signal-regulated kinase (ERK) and p38 kinase pathways, are also implicated in the action of some Glochidion triterpenoids.[2] Activation of these pathways can have pro-apoptotic or anti-proliferative effects depending on the cellular context.

Neuroprotective and Antioxidant Signaling

Extracts from Glochidion species have also demonstrated neuroprotective effects, potentially through the activation of antioxidant response pathways.

Studies on Glochidion zeylanicum leaf extract suggest that its protective effects against oxidative stress are mediated through the DAF-16/FoxO and SKN-1/Nrf-2 signaling pathways.[7] These transcription factors play a crucial role in regulating the expression of genes involved in antioxidant defense and stress resistance.

Conclusion and Future Directions

While "this compound" remains a putative structure, the rich chemistry of the Glochidion genus provides a strong foundation for predicting its potential biological activities. The structurally related triterpenoids exhibit significant cytotoxic effects against a range of cancer cell lines, operating through well-defined apoptotic and signaling pathways. The detailed experimental protocols provided herein offer a roadmap for the isolation and evaluation of these and other novel triterpenoids from Glochidion species.

Future research should focus on the targeted synthesis of this compound to confirm its structure and definitively assess its biological properties. Further investigation into the structure-activity relationships of the various functional groups on the lupane scaffold will be crucial for the rational design of more potent and selective therapeutic agents. The exploration of synergistic combinations of these triterpenoids with existing chemotherapeutic drugs also presents a promising avenue for future drug development efforts.

References

- 1. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic oleane-type triterpene saponins from Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects of Glochidion zeylanicum Leaf Extract against H2O2/Glutamate-Induced Toxicity in Cultured Neuronal Cells and Aβ-Induced Toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: The Case of "3-Epiglochidiol Diacetate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of novel natural product derivatives, using the hypothetical compound "3-Epiglochidiol diacetate" as a case study. The methodologies, data presentation formats, and pathway analyses detailed herein are foundational for early-stage drug discovery and development.

Introduction to Cytotoxicity Screening

The initial assessment of a novel compound's biological activity often begins with in vitro cytotoxicity screening. This process is crucial for identifying potential therapeutic agents, particularly in the field of oncology.[1] Cytotoxicity assays determine the concentration at which a substance produces a toxic effect on a cell population, providing key insights into its potency and potential as a drug candidate. These assays can be based on various cellular parameters, including metabolic activity, membrane integrity, and cell growth.[2][3] A variety of assay types are available for in vitro cell culture systems, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used colorimetric method.[4]

Data Presentation: Quantifying Cytotoxic Activity

A primary output of cytotoxicity screening is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. This data is typically presented in a tabular format to facilitate comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |

| HeLa | Cervical Cancer | 85.2 | 62.5 | 45.1 |

| MCF-7 | Breast Cancer | 70.8 | 51.3 | 38.9 |

| A549 | Lung Cancer | 95.4 | 78.1 | 60.7 |

| HepG2 | Liver Cancer | 88.9 | 65.2 | 50.3 |

| HCT116 | Colon Cancer | 75.6 | 55.9 | 42.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable cytotoxicity screening. The following sections outline the standard methodologies.

-

Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2, HCT116) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

-

Culture Medium: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of "this compound" in a suitable solvent, such as DMSO. Perform serial dilutions to create a range of final concentrations to be tested. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualization of Experimental and Logical Frameworks

Visual diagrams are essential for conveying complex workflows and biological pathways. The following diagrams are generated using the DOT language.

Should initial screening indicate significant cytotoxicity, further investigation into the mechanism of cell death, such as apoptosis, is warranted. Natural products can induce apoptosis through various signaling cascades.[4] For instance, some compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[5][6]

Conclusion and Future Directions

The preliminary cytotoxicity screening of "this compound," as outlined in this guide, provides a foundational understanding of its potential as an anti-cancer agent. Positive results from these initial in vitro studies, characterized by low IC50 values against cancer cell lines and higher values for non-cancerous cells, would justify progression to more advanced mechanistic studies. These could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific molecular targets and signaling pathways to fully elucidate its mode of action. Such a structured approach is fundamental to the successful discovery and development of novel therapeutics from natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Methods Applied to the In Vitro Primary Toxicology Testing of Natural Products: State of the Art, Strengths, and Limits | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. Induction of apoptosis by epigallocatechin-3-gallate via mitochondrial signal transduction pathway [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Epiglochidiol Diacetate from Glochidion puberum

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and isolation of 3-Epiglochidiol diacetate, a triterpenoid (B12794562) compound, from the plant species Glochidion puberum. The methodologies outlined are based on established phytochemical procedures for isolating triterpenoids from the Glochidion genus.

Glochidion puberum, a shrub widely distributed in Southwest China, has a history of use in traditional Chinese medicine for treating various ailments.[1][2] Phytochemical investigations of this genus have revealed a rich diversity of triterpenoids, which have shown potential cytotoxic and antitumor-promoting activities.[1][3] This protocol serves as a comprehensive guide for the targeted isolation of this compound for further pharmacological and drug development studies.

Data Presentation: Solvent Partitioning and Chromatographic Separation

The following table summarizes the typical solvent systems and chromatographic techniques employed in the separation of triterpenoids from Glochidion species. This data is compiled from various studies on the phytochemical analysis of the Glochidion genus.[1][4][5][6][7][8]

| Step | Technique | Solvent System / Mobile Phase | Purpose | Reference |

| Initial Extraction | Maceration / Soxhlet | Methanol or 95% Ethanol (B145695) | Extraction of a broad range of phytochemicals from the plant material. | [1][4] |

| Solvent Partitioning | Liquid-Liquid Extraction | Water-Ethyl Acetate (B1210297) | To separate compounds based on their polarity. Triterpenoids are typically found in the ethyl acetate fraction. | [1] |

| Column Chromatography (CC) | Silica (B1680970) Gel Chromatography | n-Hexane - Dichloromethane (gradient) | Initial fractionation of the ethyl acetate extract. | [5] |

| Column Chromatography (CC) | Silica Gel Chromatography | n-Hexane - Acetone (gradient) | Further purification of fractions containing the target compound. | [5] |

| Thin Layer Chromatography (TLC) | Silica Gel Plates | Varies (e.g., n-Hexane - Ethyl Acetate) | To monitor the separation and identify fractions containing the desired compound. Visualization with UV light and staining reagents (e.g., vanillin/H2SO4). | [5] |

Experimental Protocol: Extraction and Isolation of this compound

This protocol details a generalized yet comprehensive procedure for the isolation of this compound from the stems and twigs of Glochidion puberum.

1. Plant Material Collection and Preparation:

-

Collect fresh stems and twigs of Glochidion puberum.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Initial Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L).

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and finally ethyl acetate (EtOAc). Use a separatory funnel for this process.

-

For each solvent, perform the extraction three times (e.g., 3 x 1 L).

-

Collect the respective solvent fractions and concentrate them using a rotary evaporator to yield the n-hexane, dichloromethane, and ethyl acetate fractions. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.[1]

4. Chromatographic Purification:

-

Step 4.1: Initial Column Chromatography:

-

Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.

-

Pack the column using a slurry of silica gel in n-hexane.

-

Load the extract (adsorbed on a small amount of silica gel) onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC).

-

-

Step 4.2: Thin Layer Chromatography (TLC) Monitoring:

-

Use pre-coated silica gel 60 F254 plates for TLC analysis.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a 10% sulfuric acid in ethanol solution followed by heating.

-

Combine fractions with similar TLC profiles that show the presence of the target compound.

-

-

Step 4.3: Further Purification:

-

Subject the combined fractions containing the compound of interest to further column chromatography, possibly using a smaller particle size silica gel (230-400 mesh) and a shallower solvent gradient to achieve finer separation.

-

Recrystallization from a suitable solvent system (e.g., methanol/chloroform) can be employed as a final purification step to obtain pure this compound.

-

5. Structure Elucidation:

-

The structure of the isolated pure compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][9]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the extraction and isolation process.

Caption: Workflow for the extraction and isolation of this compound.

References

- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glochidion puberum - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Proposed Total Synthesis of 3-Epiglochidiol Diacetate

Disclaimer: The total synthesis of 3-Epiglochidiol diacetate has not been reported in peer-reviewed literature. The following application notes and protocols describe a plausible, hypothetical synthetic route based on well-established chemical transformations for the stereoselective synthesis of syn-1,3-diols and subsequent diacetylation. The experimental details, including reaction conditions and yields, are illustrative and based on analogous reactions reported in the literature.

Introduction

3-Epiglochidiol is a naturally occurring long-chain aliphatic diol. Its diacetate derivative, this compound, is of interest to researchers in the fields of natural product synthesis and drug discovery. This document outlines a proposed four-step synthetic pathway to obtain this compound, commencing from the commercially available starting material, 1-tetradecanol (B3432657). The key steps in this proposed synthesis are an oxidation, an aldol (B89426) addition to construct the carbon backbone, a stereoselective reduction to establish the syn-1,3-diol stereochemistry, and a final diacetylation.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound is outlined below. The primary disconnection is at the acetate (B1210297) ester bonds, leading to 3-Epiglochidiol. The core of the strategy lies in the stereoselective formation of the syn-1,3-diol moiety, which is envisioned to arise from the diastereoselective reduction of a β-hydroxy ketone. This intermediate can be disconnected via an aldol reaction into a long-chain aldehyde and the enolate of acetone (B3395972). The long-chain aldehyde can be sourced from a corresponding commercially available alcohol.

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis initiates with the oxidation of 1-tetradecanol to pentadecanal. An aldol addition with the lithium enolate of acetone follows, yielding the key β-hydroxy ketone intermediate. A subsequent stereoselective reduction furnishes 3-Epiglochidiol with the desired syn stereochemistry. The synthesis concludes with the diacetylation of 3-Epiglochidiol to afford the target molecule.

Caption: Proposed four-step total synthesis of this compound.

Data Presentation: Illustrative Quantitative Data

The following table summarizes the expected, illustrative quantitative data for the proposed synthetic route. These values are based on typical yields for the classes of reactions described and are intended for planning purposes.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Illustrative Yield (%) |

| 1 | Oxidation | 1-Tetradecanol | Pentadecanal | 214.39 -> 212.38 | 90-98 |

| 2 | Aldol Addition | Pentadecanal | β-Hydroxy Ketone | 212.38 -> 270.47 | 70-85 |

| 3 | Stereoselective Reduction | β-Hydroxy Ketone | 3-Epiglochidiol | 270.47 -> 272.49 | 85-95 |

| 4 | Diacetylation | 3-Epiglochidiol | This compound | 272.49 -> 356.56 | 90-99 |

Experimental Protocols

Step 1: Oxidation of 1-Tetradecanol to Pentadecanal

This protocol describes the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

-

Materials: 1-Tetradecanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Sodium thiosulfate (B1220275) (Na₂S₂O₃), Magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a stirred solution of 1-tetradecanol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 eq) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ (10% w/v).

-

Stir vigorously until the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude pentadecanal is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica (B1680970) gel.

-

Step 2: Aldol Addition to form β-Hydroxy Ketone

This protocol details the formation of a β-hydroxy ketone via an aldol addition of an aldehyde to the lithium enolate of acetone.

-

Materials: Diisopropylamine (B44863), n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Acetone (anhydrous), Pentadecanal, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether.

-

Procedure:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at this temperature.

-

Add acetone (1.0 eq) dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C and stir for 1 hour to form the lithium enolate.

-

Add a solution of pentadecanal (0.9 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Stir for 2-3 hours at -78 °C, monitoring the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy ketone.

-

Step 3: Stereoselective Reduction to 3-Epiglochidiol (syn-1,3-diol)

This protocol describes the diastereoselective reduction of a β-hydroxy ketone to the corresponding syn-1,3-diol using sodium borohydride (B1222165) and triethylborane (B153662) as a chelating agent.

-

Materials: β-Hydroxy ketone, Tetrahydrofuran (THF, anhydrous), Methanol (B129727) (anhydrous), Triethylborane (BEt₃, 1 M in THF), Sodium borohydride (NaBH₄).

-

Procedure:

-

Dissolve the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of anhydrous THF and anhydrous methanol (0.1 M) and cool to -78 °C.

-

Add triethylborane (1.2 eq) dropwise and stir for 30 minutes at -78 °C.

-

Add sodium borohydride (1.5 eq) in one portion and stir the reaction mixture at -78 °C for 4-6 hours.

-

Quench the reaction by the slow addition of aqueous acetic acid (1 M).

-

Allow the mixture to warm to room temperature and then add hydrogen peroxide (30% aqueous solution).

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-Epiglochidiol.

-

Step 4: Diacetylation to this compound

This protocol outlines the final diacetylation of 3-Epiglochidiol.

-

Materials: 3-Epiglochidiol, Acetic anhydride (B1165640) (Ac₂O), Pyridine (B92270) (anhydrous), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a solution of 3-Epiglochidiol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add pyridine (3.0 eq), followed by a catalytic amount of DMAP.

-

Add acetic anhydride (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with DCM and wash sequentially with aqueous HCl (1 M), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Application Note and Protocol: Purification of 3-Epiglochidiol Diacetate by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of 3-Epiglochidiol diacetate, a naturally occurring triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC). The protocol outlines a robust methodology for extraction from a plant matrix, sample preparation, and subsequent purification utilizing reversed-phase HPLC. This method is designed to yield high-purity this compound suitable for further research and development applications.

Introduction

This compound is a derivative of the triterpene glochidiol, which is found in various plant species of the Glochidion genus.[1][2][3] Triterpenoids and their derivatives are a significant class of natural products that have garnered considerable interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities.[4][5][6] The isolation and purification of these compounds in high purity are essential for accurate bioactivity screening, structural elucidation, and preclinical development.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and purification of natural products.[4][7] This application note describes a reliable HPLC method for the purification of this compound from a crude plant extract. The protocol is based on established methods for the separation of similar triterpenoid acetates.[3][5]

Experimental Protocols

Extraction of Crude Material

The initial step involves the extraction of triterpenoids from the plant material.

Protocol:

-

Plant Material Preparation: Air-dry the relevant plant parts (e.g., leaves, stems, or roots) of a Glochidion species and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. A common approach is to use a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a more polar solvent such as methanol (B129727) or ethyl acetate (B1210297) to isolate the triterpenoids.[4][7]

-

For this protocol, a sequential extraction is recommended. First, perform an exhaustive extraction with n-hexane to defat the plant material.

-

Subsequently, extract the residue with methanol or ethyl acetate to obtain the triterpenoid-rich fraction.

-

-

Concentration: Evaporate the solvent from the methanol or ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Sample Preparation for HPLC